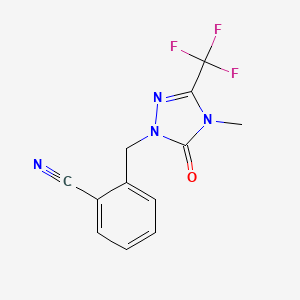

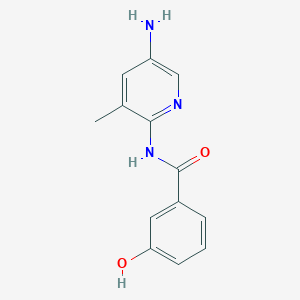

N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives is well-documented in the provided papers. For instance, the synthesis of a hypoxia-selective cytotoxin involving a benzamide moiety is described, where the nitro groups are reduced to amines or hydroxylamines under hypoxic conditions . Another paper reports the synthesis of a photoaffinity analog of an influenza fusion inhibitor, which involves the coupling of a tritiated amine with an acyl chloride derivative . Similarly, the synthesis of a compound with antiproliferative activity involves condensation reactions and subsequent modifications . These methods could potentially be adapted for the synthesis of "N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide."

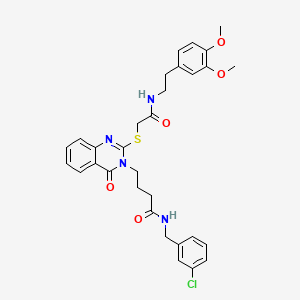

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The crystal structure of a synthesized benzamide derivative is reported, providing insights into the bond lengths and angles, which were compared with theoretical values obtained using density functional theory (DFT) . This information is valuable for understanding the three-dimensional conformation of benzamide derivatives, which is likely to be relevant for "N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide" as well.

Chemical Reactions Analysis

The reactivity of benzamide derivatives under various conditions is highlighted in the papers. For example, the reductive chemistry of a novel bioreductive drug is explored, showing how different substituents on the benzamide core affect the reduction pathway and the stability of the resulting products . This knowledge can be extrapolated to predict the reactivity of "N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide" under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The papers do not directly provide these properties for "N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide," but the reported properties of similar compounds can offer a basis for comparison . For instance, the stability of hydroxylamine derivatives and their susceptibility to intramolecular reactions are discussed , which could be relevant for the hydroxy group in the compound of interest.

Scientific Research Applications

Neuroprotective Strategies in Stroke

Recent studies emphasize the need for neuroprotective agents in minimizing secondary cerebral injury post-stroke. Although numerous compounds have been evaluated, success remains limited. Ongoing research focuses on understanding the molecular biology of stroke and investigating various compounds for their potential to mitigate complex signaling cascades involved in stroke pathology. Notably, studies on N-methyl-D-aspartate and α-amino-3-hydroxy-5-methyl-4-isoxazole propionate receptor antagonists, among others, highlight the groundwork laid for current advancements. The exploration of neuroprotective agents, either standalone or in conjunction with existing treatments, presents an exciting frontier for future therapies (Karsy, Brock, Guan, Taussky, Kalani, & Park, 2017).

AMPA Receptor Antagonists and Substance Abuse

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate) receptor antagonists have been studied in the context of substance abuse, with a particular focus on their behavioral effects in animal models. This line of research is driven by the understanding that glutamatergic mechanisms play a crucial role in synaptic plasticity and behavioral adaptation to drugs. Findings suggest that while N-methyl-D-aspartate receptors are involved in the induction phase, AMPA receptors might mediate the expression of drug-induced behavioral sensitization. These studies underline the potential of AMPA receptor antagonists in treating drug abuse consequences, highlighting the need for further research with more selective compounds to better understand their therapeutic prospects (Jackson, Mead, & Stephens, 2000).

Chitosan's Antimicrobial Potential

Chitosan, a biopolymer known for its unique chemical structure and biocompatibility, demonstrates a range of biological activities, including antimicrobial effects. While not primarily used as an antimicrobial agent, its role as an ingredient in pharmaceutical formulations has garnered interest. Understanding the factors affecting chitosan's antimicrobial activity is crucial for optimizing its use in formulations. Current research focuses on elucidating chitosan's mode of action and exploring its full antimicrobial potential, promising advancements in developing new bioactive compounds (Raafat & Sahl, 2009).

Future Directions

The field of aminopyrazole research is very active, with many researchers focusing on preparing this functional scaffold and finding new and improved applications . Future directions may include the development of new synthetic methods, the discovery of new biological activities, and the exploration of novel applications in material science and other fields .

Mechanism of Action

Target of Action

Similar compounds such as 5-amino-pyrazoles have been used as synthetic building blocks in the synthesis of various organic molecules, particularly diverse heterocyclic scaffolds .

Mode of Action

Compounds with similar structures have been known to interact with their targets resulting in various changes .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action of similar compounds .

properties

IUPAC Name |

N-(5-amino-3-methylpyridin-2-yl)-3-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-8-5-10(14)7-15-12(8)16-13(18)9-3-2-4-11(17)6-9/h2-7,17H,14H2,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHOUSUQAVWQEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC(=O)C2=CC(=CC=C2)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-3-methylpyridin-2-yl)-3-hydroxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Methoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B2511516.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2511517.png)

![N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide](/img/structure/B2511520.png)

![2-{1H-Pyrrolo[3,2-b]pyridin-5-yl}acetic acid dihydrochloride](/img/structure/B2511522.png)

![N-(4-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2511524.png)

![ethyl 6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2511530.png)